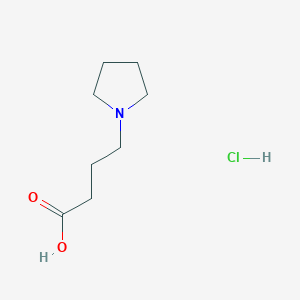

4-(Pyrrolidin-1-yl)butansäurehydrochlorid

Übersicht

Beschreibung

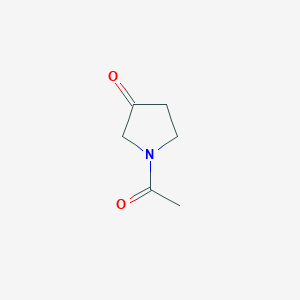

Synthesis Analysis

A study discusses the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including 4-(pyrrolidin-1-yl)butanoic acid hydrochloride. The synthesis involved a diastereoselective route using rhodium-catalyzed asymmetric 1,4-addition (Procopiou et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using X-ray diffraction, demonstrating significant insights into the structural aspects of such compounds (Naveen et al., 2016).

Chemical Reactions and Properties

The compound's reactivity, including its participation in various chemical reactions, is highlighted in studies. For example, a study on pyrrolidin-1-yl-4-t-butylcyclohexene shows the compound's capability to undergo diverse chemical transformations, which can be related to 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (Fabrissin et al., 1980).

Physical Properties Analysis

Studies focusing on similar compounds provide insights into the physical properties, like solubility and crystal structure, which can be extrapolated to understand 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (G. Radha et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions and interactions with other chemical entities, can be inferred from studies on structurally similar compounds, such as 4-(pyrrolidin-1-yl)pyridine-catalyzed reactions (Sano et al., 2006).

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und pharmazeutische Forschung

4-(Pyrrolidin-1-yl)butansäurehydrochlorid: ist eine wertvolle Verbindung in der Arzneimittelforschung aufgrund seines Pyrrolidinrings, der ein häufiges Merkmal vieler biologisch aktiver Verbindungen ist . Das Pyrrolidingerüst ist besonders interessant aufgrund seiner Stereochemie und der Möglichkeit, den Pharmakophorraum effizient zu erforschen. Diese Verbindung wurde bei der Synthese von selektiven Androgenrezeptor-Modulatoren (SARMs) eingesetzt, die für die Behandlung von Erkrankungen wie Muskelschwund und Osteoporose optimiert sind .

Biotechnologische Anwendungen

In der Biotechnologie dient This compound als biochemisches Werkzeug für die Proteomforschung . Seine Struktur ermöglicht es, in verschiedenen Assays eingesetzt zu werden und kann ein Baustein für komplexere Moleküle sein, die in Forschungsumgebungen benötigt werden.

Chemische Synthese

Diese Verbindung wird in der chemischen Synthese als Reaktant verwendet. Sie ist an der Modifikation von Matriptase-Inhibitoren und der Synthese von NAmPRTase-Inhibitoren beteiligt, die für die Untersuchung von Krebs und anderen Krankheiten wichtig sind, bei denen diese Enzyme eine entscheidende Rolle spielen .

Materialwissenschaft

In der Materialwissenschaft kann This compound bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt werden. Seine Molekülstruktur könnte die physikalischen Eigenschaften von Polymeren oder anderen Materialien beeinflussen, wenn sie als Monomer oder Modifikator verwendet wird .

Analytische Chemie

Die einzigartige Struktur der Verbindung macht sie für die Verwendung als Standard oder Reagenz in der analytischen Chemie geeignet. Sie kann bei der Kalibrierung von Instrumenten oder bei der Entwicklung neuer analytischer Methoden helfen .

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen nicht direkt zitiert werden, deutet die Rolle der Verbindung in der Arzneimittelforschung und der Materialwissenschaft auf mögliche Anwendungen in der pharmazeutischen Industrie und der Materialherstellung hin, wo ihre Eigenschaften für die Herstellung von Arzneimitteln oder neuartigen Materialien genutzt werden könnten .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h1-7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPJQOFVHRHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564742 | |

| Record name | 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49637-21-0 | |

| Record name | 1-Pyrrolidinebutanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49637-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

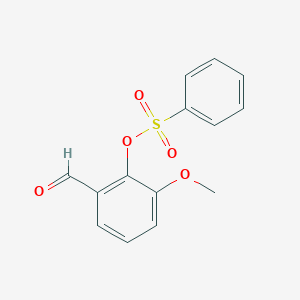

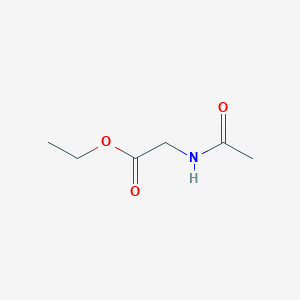

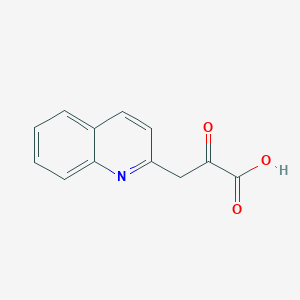

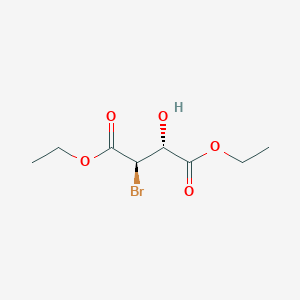

Synthesis routes and methods I

Procedure details

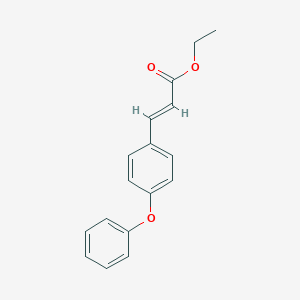

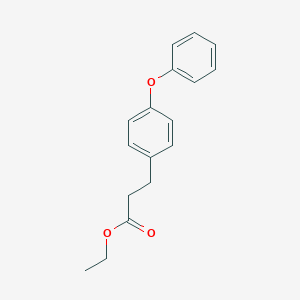

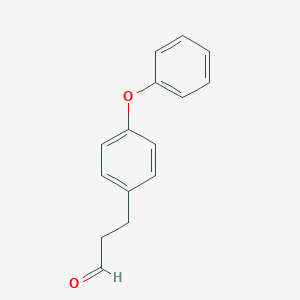

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)